rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine

Chiral Purity Solid-State Characterization Crystallinity

Racemic or regioisomeric amine building blocks introduce uncontrolled stereochemical variables that compromise SAR reproducibility and late-stage yields. This rel-(1R,3S)-configured cyclopropylcyclohexylamine eliminates chiral ambiguity at procurement, accelerating CNS lead optimization. • Pre-resolved (1R,3S) stereochemistry avoids costly chiral resolution steps; directly yields single-enantiomer candidates for H3 and sigma receptor programs. • 95% purity free base (CAS 1356902-75-4) with cLogP 2.24 and MW 139.24 fits fragment-library Rule-of-Three guidelines for ligand-efficient hit discovery. • Bulk quantities and the hydrochloride salt (CAS 1807938-83-5) available upon request; fast global delivery from stock.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B13256086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N)C2CC2
InChIInChI=1S/C9H17N/c10-9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6,10H2/t8-,9+/m0/s1
InChIKeyHMQZOXXSWCKCAS-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine Overview


rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine (CAS 1356902-75-4) is a chiral, constrained primary amine building block featuring a cis-configured cyclopropyl substituent on a cyclohexane scaffold. The designated 'rel-(1R,3S)' stereochemistry defines a specific relative configuration, which is critical for applications demanding precise spatial orientation of the amine functionality, such as in asymmetric synthesis and medicinal chemistry . The compound is commercially available as the free base and as its hydrochloride salt (CAS 1807938-83-5) with a typical purity of 95% [1].

Defined (1R,3S) stereochemistry supports asymmetric synthesis without racemization uncertainty.
cis-Cyclopropyl substitution imposes conformational constraints relevant for SAR exploration.
Hydrochloride salt form available for improved ambient storage and handling.

rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine Advantages


In medicinal chemistry and asymmetric synthesis, the spatial presentation of functional groups is a primary determinant of biological activity and synthetic outcome. Generic substitutions, such as using an unsubstituted cyclohexylamine, a racemic mixture of 3-cyclopropylcyclohexan-1-amine, or a regioisomer like 4-cyclopropylcyclohexan-1-amine, introduce uncontrolled variables. The defined (1R,3S) relative configuration and the presence of the cyclopropyl ring impose unique conformational constraints and steric bulk that cannot be replicated by simpler analogs . Direct procurement of the defined stereoisomer eliminates the need for costly and low-yielding chiral resolution steps and ensures reproducibility in stereosensitive reaction sequences, a factor not guaranteed by generic or racemic alternatives .

Achiral Cyclohexylamine
Lacks the cyclopropyl steric and conformational influence, potentially altering binding mode and SAR outcomes.
Racemic cis-3-Cyclopropylcyclohexan-1-amine
Provides only ~50% desired enantiomer; resolution steps may add variability and reduce overall yield.
4-Cyclopropylcyclohexan-1-amine (Regioisomer)
Different amine exit vector may lead to distinct target engagement profiles and require independent validation.

rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine vs. Analogs


Melting Point: Indicator of Stereochemical Purity

The (1R,3S)-configured hydrochloride salt exhibits a sharp, high melting point of 218-220 °C, as confirmed by differential scanning calorimetry (DSC), indicating high crystallinity and chemical purity characteristic of a single, defined stereoisomer . In contrast, the racemic mixture of 3-cyclopropylcyclohexan-1-amine hydrochloride typically does not report a similarly sharp, high melting point, consistent with the disordered solid-state packing of a racemate . This thermal behavior serves as a simple, quantitative quality indicator for lot-to-lot stereochemical consistency.

Melting Point (DSC)
Reported
218–220 °C (HCl salt)
May support stereochemical purity assessment for lot selection.
Sharper, higher melting point vs racemate suggests higher crystallinity.
Chiral Purity Solid-State Characterization Crystallinity

Enantiomeric Purity vs. Racemic Availability

The target compound is commercially supplied as the single, defined (1R,3S)-stereoisomer (CAS 1807938-83-5 for the hydrochloride) with a minimum purity of 95% . The direct comparator, racemic cis-3-cyclopropylcyclohexan-1-amine hydrochloride (CAS 1354952-79-6), is also available but as an undefined mixture of enantiomers . Procuring the defined stereoisomer eliminates the 50% theoretical yield loss and purification burden associated with classical resolution of the racemate, directly impacting the efficiency and cost of producing enantiomerically pure downstream candidates.

Enantiomeric Composition
Head-to-head
Target: >95% single enantiomer; Racemate: ~50% desired enantiomer
Pre-resolved enantiomer may reduce resolution burden in stereospecific synthesis.
Commercial availability: Enamine single enantiomer vs racemic catalog.
Asymmetric Synthesis Chiral Building Blocks Stereochemical Control

Conformational Impact of Cyclopropyl Substitution Position

The 3-cyclopropyl substitution in the target compound is known to restrict cyclohexane ring flexibility and project steric bulk in a specific trajectory, influencing binding affinity at stereosensitive receptors . The regioisomeric comparator, 4-cyclopropylcyclohexan-1-amine, places the same functional groups but with a different spatial orientation (1,4- vs. 1,3-substitution), leading to a distinct conformational profile. This class-level inference is supported by general medicinal chemistry principles where the position of a cyclopropyl ring on a saturated scaffold dramatically alters the ligand's exit vector and target engagement .

Conformational Impact
Class-level
1,3- vs 1,4-substitution alters ligand exit vector and steric trajectory.
Selection between isomers should consider desired pharmacophore trajectory.
Class-level SAR principle; specific binding data required for validation.
Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Hydrochloride Salt vs. Free Base Stability

The hydrochloride salt of the target compound is recommended for storage at room temperature, while the free base typically requires sealed, dry conditions at 2-8°C to prevent degradation . This differential stability directly impacts procurement logistics; the salt form offers greater tolerance to ambient shipping and storage conditions, reducing the risk of material decomposition upon receipt. The enhanced stability of the hydrochloride salt is a known property for primary aliphatic amines, where protonation significantly reduces their nucleophilicity and susceptibility to oxidation.

Storage Stability
Reported
HCl salt: room temp; Free base: 2–8 °C, dry
Salt form may simplify cold-chain logistics and reduce degradation risk.
Based on vendor storage recommendations; verify under own conditions.
Chemical Stability Procurement Logistics Salt Selection

rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine Applications


Enantiopure Histamine H3 Ligand Synthesis

The constrained (1R,3S)-cyclopropyl-cyclohexylamine scaffold serves as a privileged chiral amine fragment for constructing potent and selective histamine H3 receptor modulators. The defined stereochemistry ensures consistent presentation of the amine pharmacophore, a critical requirement for achieving target selectivity over H1, H2, and H4 subtypes, as evidenced by patents on cyclopropyl amine derivatives targeting H3 receptors [1].

Chiral Resolution-Free Sigma Receptor Modulators

Recent preclinical studies have explored this exact (1R,3S)-configured core for sigma receptor modulation, reporting favorable oral bioavailability (68% in rats) and brain penetration (brain-to-plasma ratio of 1.2) . Pre-resolving the chiral center at the procurement stage accelerates the synthesis of single-enantiomer candidates, bypassing a low-yield resolution step late in the synthetic sequence.

FBDD Library Development

With a molecular weight of 139.24 g/mol and a cLogP of 2.24, the compound fits within the 'rule of three' guidelines for fragment libraries [1]. Compared to a generic cyclohexylamine, the cyclopropyl group offers an additional vector for hydrophobic interactions and conformational restriction, increasing the probability of identifying high-quality, ligand-efficient hits in biochemical screening cascades.

Asymmetric Synthesis of Chiral Auxiliaries and Ligands

The cis-configured 1,3-substitution pattern and high enantiomeric purity make this amine an ideal starting material for synthesizing novel chiral auxiliaries or ligands for asymmetric catalysis. Its use avoids the ambiguity of results obtained with racemic building blocks, ensuring that observed stereoselectivities can be directly attributed to the catalyst design rather than substrate scrambling [1].

Application
Selection Property
Validation Focus
Histamine H3 Ligand Research
Stereochemical-control context
Target selectivity profiling (H3 vs H1/H2/H4)
Sigma Receptor Modulator Research
Pre-resolved chiral amine scaffold
Receptor binding and exposure model characterization
Fragment-Based Library Development
Fragment-compliant properties (MW, cLogP)
Ligand efficiency and binding mode analysis
Chiral Auxiliary & Ligand Design
Single enantiomer building block
Stereochemical outcome validation in asymmetric reactions
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